2,3-dihydro-1H-indene-1,2-diamine
Overview
Description
2,3-dihydro-1H-indene-1,2-diamine is a derivative of Indane , which is an organic compound with the formula C6H4(CH2)3. It is a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound . It is usually produced by hydrogenation of indene .
Synthesis Analysis
The synthesis of 2,3-dihydro-1H-indene-1,2-diamine and its derivatives has been a subject of research in various studies . For instance, one study presents a general procedure for the synthesis of the compound . Another study discusses a [5+2−2] decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium (i) catalyzed direct carbon–carbon bond cleavage .Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1H-indene-1,2-diamine can be analyzed using various tools such as 2D Mol file or a computed 3D SD file . These tools provide a detailed view of the molecular structure.Chemical Reactions Analysis
The chemical reactions involving 2,3-dihydro-1H-indene-1,2-diamine have been studied in several papers . For example, one paper discusses the Michael addition reaction on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-indene-1 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-dihydro-1H-indene-1,2-diamine can be inferred from its parent compound, Indane . Indane is a colorless liquid hydrocarbon with a density of 0.9645 g/cm3, a melting point of -51.4 °C, and a boiling point of 176.5 °C . The properties of 2,3-dihydro-1H-indene-1,2-diamine might vary based on its specific structure .Scientific Research Applications
Molecular Structure and Vibrational Study
- 2,3-Dihydro-1H-indene and 1H-indene-1,3(2H)-dione : These compounds' molecular structures and vibrational modes have been analyzed using density functional theory calculations. The study found that these molecules are non-planar and displayed good agreement between experimental and calculated vibrational modes. The research also highlighted the reactivity and polarity differences between these compounds (Prasad et al., 2010).
Catalysis and Synthesis
- Metal-Catalyzed 1,2-Diamination : The role of metal catalysis in synthesizing 1,2-diamines, which are crucial in various biological and pharmaceutical applications, was discussed. This synthesis route is anticipated to be significant in creating natural products and drug molecules (Cardona & Goti, 2009).
- Palladium(0)-Catalyzed Synthesis : Palladium(0) catalysis has been used for the multicomponent synthesis of biologically important indenes, including 2,3-dihydro-1H-indene derivatives. This method enables the creation of unsymmetrically substituted 1H-indenes (Tsukamoto et al., 2007).
Synthetic Methods and Applications
- Ultrasound-Assisted Synthesis : An efficient procedure using ultrasonic irradiation for synthesizing derivatives of 2,3-dihydro-1H-indene has been reported. This method offers benefits like good yields, environmental friendliness, and simple processing (Ghahremanzadeh et al., 2011).
- Synthesis of 1,2-Diamines : A metal-free approach utilizing visible light-driven reductive coupling for synthesizing 1,2-diamines was developed. This method shows potential for various applications due to its efficiency and versatility (Okamoto et al., 2017).
properties
IUPAC Name |
2,3-dihydro-1H-indene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9H,5,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXURXJYTUFEPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450746 | |
Record name | 2,3-dihydro-1H-indene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indene-1,2-diamine | |
CAS RN |
14563-24-7 | |
Record name | 2,3-dihydro-1H-indene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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